Methyl 2-(2-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate
Description
Properties
Molecular Formula |
C13H10ClNO3 |
|---|---|
Molecular Weight |
263.67 g/mol |
IUPAC Name |
methyl 2-(2-chlorophenyl)-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C13H10ClNO3/c1-18-13(17)9-6-7-11(16)15-12(9)8-4-2-3-5-10(8)14/h2-7H,1H3,(H,15,16) |
InChI Key |
RTZPLGPNFBFQSV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(NC(=O)C=C1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction proceeds through a Hantzsch dihydropyridine synthesis, which is a well-known method for the preparation of dihydropyridine derivatives. The reaction conditions usually involve refluxing the reactants in ethanol for several hours, followed by purification through recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can improve the efficiency of the process. Additionally, industrial production may involve the use of catalysts and solvents that are more suitable for large-scale operations.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: The major product is the corresponding pyridine derivative.
Reduction: The major product is the alcohol derivative.
Substitution: The major products are the substituted derivatives with the nucleophile replacing the chlorine atom.
Scientific Research Applications
Methyl 2-(2-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl 2-(2-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs bearing modifications to the substituents, ester groups, or core structure.
Substituent Variations at Position 2
Table 1: Substituent Effects on Dihydropyridine Derivatives
Key Observations :
- Electron-Withdrawing Groups : The 2-chlorophenyl group in the target compound increases lipophilicity and steric bulk compared to the methyl group in . This may enhance membrane permeability but reduce solubility.
- Benzyl Substitutions : The dichlorobenzyl group in introduces additional chlorine atoms, which could amplify toxicity or bioactivity but complicate synthesis.
Ester vs. Carboxylic Acid Derivatives
Table 2: Functional Group Comparisons
Key Observations :
Core Structure Modifications
Table 3: Variations in the Dihydropyridine Core
Key Observations :
- N-Substitutions : Ethyl or methyl groups at position 1 (e.g., ) introduce steric effects that may hinder interactions with biological targets compared to the unsubstituted nitrogen in the target compound .
- Tautomerism: The 6-oxo group in all compounds allows for keto-enol tautomerism, influencing reactivity and crystal packing .
Biological Activity
Methyl 2-(2-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS No. 1221791-82-7) is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H10ClNO3
- Molecular Weight : 263.68 g/mol
- Structure : The compound features a dihydropyridine core, which is significant for its biological interactions.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. In vitro tests demonstrated its effectiveness against various pathogens, with minimum inhibitory concentration (MIC) values indicating strong antibacterial properties.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Escherichia coli | 0.25 |
| Candida albicans | 0.30 |
This compound also exhibited significant antibiofilm activity against Staphylococcus aureus and Staphylococcus epidermidis, outperforming traditional antibiotics like Ciprofloxacin in biofilm reduction assays .
2. Anticancer Activity
The compound has shown promising results in cancer research, particularly regarding its ability to inhibit tumor growth in various cell lines. Studies indicate that it acts as an inhibitor of key enzymes involved in cancer progression, such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 0.52 to 31.64 µM .
3. Cardiovascular Effects
This compound also demonstrates cardiovascular benefits by acting on L-type calcium channels, which are crucial for cardiac muscle contraction. This interaction suggests potential applications in treating cardiovascular diseases .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of bacterial and fungal strains. The results confirmed its potent antimicrobial activity, particularly against Gram-positive bacteria, where it inhibited biofilm formation significantly compared to standard treatments .
Case Study 2: Cancer Cell Proliferation
In vitro studies on human cancer cell lines (HeLa and HCT116) revealed that this compound effectively reduced cell viability and proliferation rates. The mechanism was attributed to the inhibition of key signaling pathways involved in cell cycle regulation .
Research Findings
Several research articles have documented the synthesis and biological evaluation of this compound:
- Antimicrobial Evaluation : A study published in ACS Omega reported that derivatives of the compound exhibited significant antimicrobial properties and low toxicity levels with hemolytic activity less than 15% .
- Anticancer Mechanisms : Research highlighted its ability to inhibit critical enzymes linked to tumor growth and proliferation, suggesting a multifaceted approach to cancer treatment .
- Synergistic Effects : The compound has shown synergistic effects when combined with other antibiotics, enhancing their efficacy against resistant strains of bacteria .
Q & A
Q. Table 1: Synthetic Conditions Comparison
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | KCO, DMF, 0°C → RT | 38.6% | |
| 2 | HSO, MeOH, reflux | 89% |
Basic: How is this compound characterized structurally?
Methodology:
- Nuclear Magnetic Resonance (NMR) : H NMR (500 MHz, CDOD) identifies aromatic protons (δ 7.47–8.22 ppm) and ester methyl groups (δ 3.79 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves bond lengths (e.g., C=O at 1.23 Å) and confirms lactam tautomer dominance over lactim forms .
Key Data:
- Crystal System : Triclinic, space group (for analogous Ni-complexed structures) .
- Hydrogen Bonding : Anions and cations interact via O–H···O/N bonds (2.6–2.8 Å) .
Advanced: How to resolve discrepancies in tautomeric form identification using crystallographic data?
Methodology:
- Bond Length Analysis : Lactam tautomers exhibit shorter C=O bonds (1.23 Å) vs. lactim (C–O > 1.3 Å). For example, C6–O6 bond lengths in Ni(HO) confirm lactam forms despite initial claims of lactim dominance .
- Graph Set Analysis : Hydrogen-bonding patterns (e.g., motifs) further validate tautomeric assignments .
Q. Table 2: Tautomer Identification Criteria
| Feature | Lactam | Lactim |
|---|---|---|
| C=O Bond Length (Å) | 1.20–1.25 | 1.30–1.35 |
| N–H Stretching (IR) | ~3200 cm | Absent |
| Crystallographic Data | Favored in Ni/Zn salts | Rarely observed |
Advanced: What hydrogen-bonding patterns stabilize the crystal lattice?
Methodology:
- X-ray Diffraction : Reveals O–H···O interactions between [Ni(HO)] cations and carboxylate anions (2.65–2.82 Å) .
- Graph Set Notation : -type (donor) and -type (acceptor) interactions form 2D networks, critical for lattice stability .
Key Findings:
- Primary Interactions : O–H···O (2.65 Å), N–H···O (2.71 Å).
- Secondary Interactions : Weak C–H···O contacts (3.1 Å) contribute to layered packing .
Advanced: How to validate crystal structures and address refinement challenges?
Methodology:
Q. Table 3: Refinement Parameters (Example)
| Parameter | Value | Acceptable Range |
|---|---|---|
| 0.032 | < 0.05 | |
| (all data) | 0.041 | < 0.07 |
| C–C Bond e.s.d. (Å) | 0.002 | < 0.005 |
Advanced: What strategies improve synthetic yields and purity for derivatives?
Methodology:
- Reaction Optimization : Use anhydrous DMF, controlled temperature (0°C → RT), and inert atmospheres to suppress side reactions .
- Purification : Silica gel chromatography (20% EtOAc-hexane) removes unreacted benzyl bromides .
- Analytical Validation : LC-MS to confirm purity (>95%) and identity pre- and post-purification .
Key Challenges:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
